REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8].[CH:16]([N:19](C(C)C)CC)(C)[CH3:17].BrCC#N.[I-].[Na+].FC(F)(F)C(O)=O.[Cl-].[NH4+]>CN1C(=O)CCC1.CC#N.O>[C:16]([CH2:17][N:9]([C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=1)[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])#[N:19] |f:3.4,6.7,9.10|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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CC#N.O
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)NCC(=O)OCC
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Name
|
|
Quantity
|
3.37 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
1.23 mL
|
Type
|
reactant
|
Smiles
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BrCC#N
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Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CN1CCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Name
|
|
Quantity
|
1.68 mL
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
was consumed and that a new peak
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Type
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CUSTOM
|
Details
|
had formed (Rt=7.6 min)
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
|
Details
|
the reaction was heated for an additional 28 h
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Duration
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28 h
|
Type
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EXTRACTION
|
Details
|
extracted with 500 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 50% saturated sodium bicarbonate (400 mL), water (400 mL), and saturated NaCl (400 mL)
|
Type
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DRY_WITH_MATERIAL
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Details
|
The organic extracts were dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a black oil which
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography (300 g silica gel 40 um, gradient elution from 30-70-100% EtOAc/hexanes over 40 minutes)
|
Duration
|
40 min
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CN(CC(=O)OCC)C1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.02 mmol | |
AMOUNT: MASS | 2.59 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |